

An In-depth Technical Guide to 1-(2-Methoxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Methoxypyridin-4-yl)ethanone

Cat. No.: B1390126

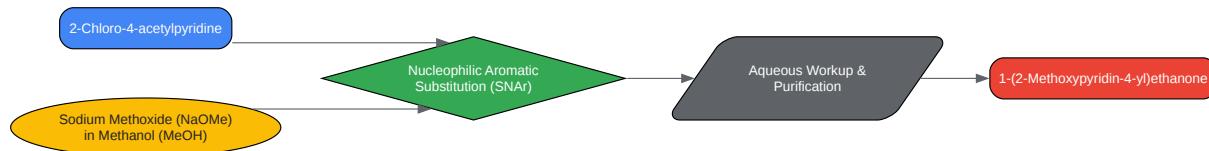
[Get Quote](#)

This guide provides a comprehensive technical overview of **1-(2-Methoxypyridin-4-yl)ethanone**, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications, grounded in established scientific principles.

Introduction and Core Properties

1-(2-Methoxypyridin-4-yl)ethanone, also known as 2-methoxy-4-acetylpyridine, is a substituted pyridine derivative. Its structure, featuring a methoxy group and an acetyl group on the pyridine ring, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a versatile scaffold in drug discovery programs.[\[1\]](#)[\[2\]](#)

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.


Property	Value	Source
CAS Number	764708-20-5	[3] [4]
Molecular Formula	C ₈ H ₉ NO ₂	[4] [5]
Molecular Weight	151.16 g/mol	[4] [6]
IUPAC Name	1-(2-methoxypyridin-4-yl)ethan-1-one	[3]
Synonyms	Ethanone, 1-(2-methoxy-4-pyridinyl)- (9CI)	[4]
Purity	≥98% (typical)	[4]
Appearance	Not specified, likely a solid or liquid	
Boiling Point	No data available	[6]
Storage	Inert atmosphere, room temperature	[6]

Synthesis and Mechanistic Considerations

The synthesis of **1-(2-Methoxypyridin-4-yl)ethanone** is not widely detailed in common literature, suggesting it may be a specialty chemical. However, a plausible and common synthetic route for such methoxypyridine derivatives involves the nucleophilic aromatic substitution (SNAr) of a corresponding halogenated pyridine.[\[7\]](#)

Proposed Synthetic Workflow

A logical synthetic approach would start from a di-substituted pyridine, such as 2-chloro-4-acetylpyridine. The electron-withdrawing nature of the acetyl group and the pyridine nitrogen atom would activate the chloro-substituent towards nucleophilic attack by a methoxide source.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1-(2-Methoxypyridin-4-yl)ethanone**.

Detailed Experimental Protocol (Hypothetical)

- Reaction Setup: To a solution of 2-chloro-4-acetylpyridine (1.0 eq) in anhydrous methanol (10 volumes), add sodium methoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Quenching and Extraction: Upon completion, carefully quench the reaction with water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure **1-(2-Methoxypyridin-4-yl)ethanone**.

Causality Behind Choices:

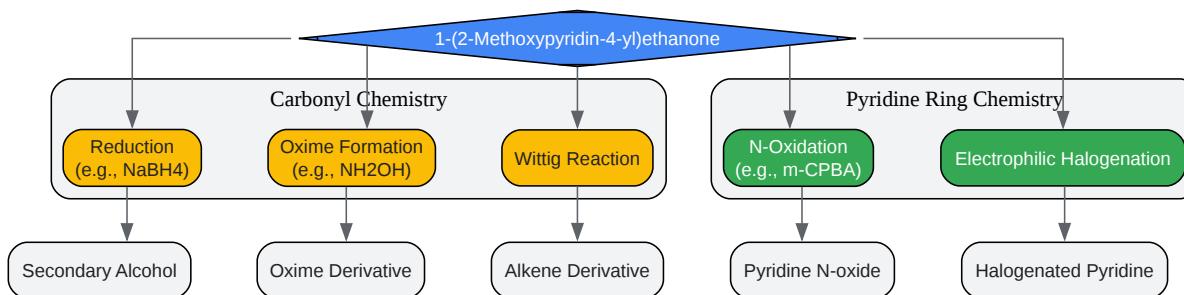
- Anhydrous Methanol: Using an anhydrous solvent is crucial to prevent side reactions, such as hydrolysis of the starting material or product.^[7]
- Inert Atmosphere: This prevents the degradation of the electron-rich methoxide reagent.

- Sodium Methoxide: A strong nucleophile that readily displaces the chloride in an SNAr reaction.
- Aqueous Workup: Necessary to remove any unreacted sodium methoxide and other inorganic salts.

Spectral Characterization

Structural elucidation and purity assessment are critical. While a specific, comprehensive dataset for this exact molecule is not readily available in the public domain, we can predict the expected spectral characteristics based on analogous structures.

¹H NMR Spectroscopy (Predicted)


The proton NMR spectrum is a powerful tool for confirming the structure. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ would be:

- Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) would likely be the most downfield. The protons at positions 3 and 5 would appear as a doublet and a doublet of doublets, respectively.
- Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9-4.1 ppm, integrating to three protons.
- Acetyl Protons (-COCH₃): A sharp singlet around δ 2.5-2.7 ppm, integrating to three protons.

This predictive analysis is based on established data for similar methoxy- and acetyl-substituted pyridines and other aromatic systems.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Chemical Reactivity and Applications in Drug Discovery

The dual functionality of **1-(2-Methoxypyridin-4-yl)ethanone** makes it a versatile intermediate.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **1-(2-Methoxypyridin-4-yl)ethanone**.

The acetyl group's carbonyl carbon is electrophilic and can undergo a variety of reactions:

- Reduction: Can be reduced to a secondary alcohol using agents like sodium borohydride.
- Oxime Formation: Reacts with hydroxylamine to form an oxime, a common functional group in medicinal chemistry.[\[11\]](#)
- Condensation Reactions: The alpha-protons of the acetyl group are acidic and can participate in aldol or Claisen-Schmidt condensations to form larger, more complex structures.

The methoxy group and the pyridine ring itself also offer avenues for further functionalization, although they are generally less reactive than the acetyl group. Its utility is evident in its role as a building block for more complex molecules, such as PI3K/mTOR dual inhibitors, which are significant in cancer therapy research.[\[2\]](#)

Safety and Handling

While a specific safety data sheet (SDS) for **1-(2-Methoxypyridin-4-yl)ethanone** is not widely available, data from structurally similar compounds, like 2-acetylpyridine, should be considered for handling procedures.

General Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[\[12\]](#)

Potential Hazards (based on analogs):

- May cause skin and eye irritation.[\[13\]](#)[\[14\]](#)
- May be harmful if swallowed.

Always consult the supplier-specific Safety Data Sheet for the most accurate and up-to-date information before handling this chemical.

Conclusion

1-(2-Methoxypyridin-4-yl)ethanone is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important building block for the synthesis of complex, biologically active molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for any researcher utilizing this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. 1-(2-methoxy-4-pyridinyl)-Ethanone [udchem.com]
- 6. 764708-20-5|1-(2-Methoxypyridin-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Methoxypyridin-4-yl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1390126#1-2-methoxypyridin-4-yl-ethanone-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com